Ethyl 4-iso-butoxy-2-methylbenzoylformate Ethyl 4-iso-butoxy-2-methylbenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538957
InChI: InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3
SMILES:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Ethyl 4-iso-butoxy-2-methylbenzoylformate

CAS No.:

Cat. No.: VC17538957

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-iso-butoxy-2-methylbenzoylformate -

Specification

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate
Standard InChI InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3
Standard InChI Key OYXQRUKVSQIBOD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C

Introduction

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a specialized organic compound belonging to the class of benzoylformates. It is recognized by its unique molecular structure, which includes an ethyl ester and a benzoyl moiety, making it valuable in various chemical applications, particularly in organic synthesis and material science. The compound's Chemical Abstracts Service (CAS) number is 100234-38-6, and it is classified as a specialty chemical.

Synthesis

The synthesis of Ethyl 4-iso-butoxy-2-methylbenzoylformate typically involves the reaction of ethyl formate with 4-iso-butoxy-2-methylbenzoyl chloride. This reaction is performed under controlled conditions to ensure high yield and purity.

Applications

Ethyl 4-iso-butoxy-2-methylbenzoylformate finds applications in various fields due to its unique combination of functional groups. The iso-butoxy group enhances its lipophilicity and potential interactions with biological systems, making it a compound of interest for further research and application development.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl 4-iso-butoxy-2-methylbenzoylformate. A comparison of these compounds highlights their unique features:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-acetoxybenzoylformateContains an acetoxy group instead of iso-butoxyAcetoxy group may enhance solubility
Ethyl 3-iso-propoxybenzoylformatePropoxy group instead of iso-butoxyDifferent steric effects due to propyl chain
Ethyl 4-methoxybenzoylformateContains a methoxy groupMethoxy group may influence electronic properties
Ethyl 2-methylbenzoateLacks the benzoyl formate structureSimpler structure without additional functional groups

Research Findings and Future Directions

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a compound with potential applications in organic synthesis and material science. Its unique structure and reactivity make it suitable for further research into its chemical properties and potential uses. Future studies could explore its interactions with biological systems and its role in developing new materials or chemical intermediates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator